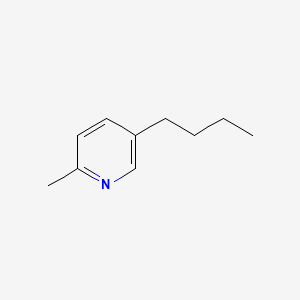

5-Butyl-2-methylpyridine

Beschreibung

Historical Context and Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives represent a significant class of heterocyclic aromatic organic compounds. ontosight.aiopenaccessjournals.com The history of pyridine dates back to the 19th century when it was first isolated from coal tar. openaccessjournals.com Scottish scientist Thomas Anderson is credited with the earliest documented reference to pyridine, which he named from the Greek word "pyr," meaning fire, due to its flammability. wikipedia.org The chemical structure of pyridine, a six-membered ring containing five carbon atoms and one nitrogen atom, was determined independently by Wilhelm Körner in 1869 and James Dewar in 1871. wikipedia.orgscribd.com This structure is analogous to benzene, with a nitrogen atom replacing one of the C-H units. wikipedia.org

The first major synthesis of a pyridine derivative was described in 1881 by Arthur Rudolf Hantzsch. wikipedia.org Since their initial discovery, the synthesis and study of pyridine derivatives have expanded dramatically. openaccessjournals.com This expansion is driven by their versatile chemical nature and their wide range of applications across various scientific and industrial fields. openaccessjournals.comresearchgate.net

Pyridine derivatives are foundational in medicinal chemistry, with many exhibiting a broad spectrum of biological and pharmacological activities. researchgate.netwisdomlib.org They have been explored as anti-inflammatory, antimicrobial, and antitumor agents, among other therapeutic applications. wisdomlib.org Beyond pharmaceuticals, these compounds are crucial in agriculture for the development of pesticides and herbicides and are used in the manufacturing of dyes and polymers. ontosight.airesearchgate.net The unique properties conferred by the nitrogen heteroatom in the pyridine ring, which influences reactivity and stability, make these derivatives essential building blocks in organic synthesis. openaccessjournals.com

Structural Features and Chemical Identity of 5-Butyl-2-methylpyridine

This compound is an organic compound characterized by a pyridine ring structure. chemimpex.com Specifically, it features a butyl group (-(CH₂)₃CH₃) attached at the 5-position and a methyl group (-CH₃) at the 2-position of the aromatic ring. ontosight.aicymitquimica.com This substitution pattern gives it its systematic IUPAC name: this compound. nih.gov

The compound is a colorless to pale yellow liquid with a characteristic odor. cymitquimica.com The presence of the nitrogen atom in the pyridine ring imparts polarity and allows for hydrogen bonding, while the alkyl substituents (butyl and methyl groups) contribute to its hydrophobic nature. cymitquimica.com This structure influences its solubility, making it sparingly soluble in water but soluble in common organic solvents. ontosight.ai

Key identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline cymitquimica.combiosynth.com |

| CAS Number | 702-16-9 nih.govbiosynth.com |

| Molecular Formula | C₁₀H₁₅N cymitquimica.comnih.govbiosynth.com |

| Molar Mass | 149.23 g/mol nih.govbiosynth.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 217.80 °C biosynth.com |

| Flash Point | 85.60 °C biosynth.com |

Interactive Data Table: Properties of this compound

Contemporary Research Trajectories for this compound

In contemporary chemical research, this compound is primarily valued as a versatile intermediate and building block in organic synthesis. chemimpex.comcymitquimica.com Its unique structure makes it a key component in the development of more complex molecules for various industries.

Current research and applications for this compound can be categorized as follows:

Pharmaceutical and Agrochemical Synthesis: The compound serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. ontosight.aichemimpex.com Its structure can be incorporated into larger molecules to develop new therapeutic agents and effective crop protection chemicals like herbicides and pesticides. chemimpex.com

Fine and Specialty Chemicals: It is utilized in the production of fine chemicals and as an additive in the formulation of specialty chemicals, where it can enhance product performance. chemimpex.comcymitquimica.com

Flavor and Fragrance Industry: Research has explored its use in creating specific aromatic profiles for consumer products. chemimpex.com

Polymer Chemistry: this compound can act as a monomer in polymerization reactions, contributing to the development of advanced materials with specific, tailored properties for industrial use. chemimpex.com

Synthetic Methodology: The compound is a subject of study in the exploration of new synthetic pathways and chemical reactions. For instance, research has shown it can undergo dehydrogenation to form 2,5-dimethylpyridine (B147104). biosynth.com It is also used in studies involving organometallic intermediates, such as its reaction with magnesium metal. biosynth.com The synthesis of this compound and other substituted pyridines is itself an active area of research, with methods being developed that involve the condensation of aldehydes and ketones with amines or the functionalization of other pyridine-containing molecules. ontosight.ainih.gov

These research trajectories highlight the compound's role as a foundational element in the creation of a wide array of functional molecules and materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-butyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-4-5-10-7-6-9(2)11-8-10/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYSNSTWMPZEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061030 | |

| Record name | 5-Butyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-16-9 | |

| Record name | 5-Butyl-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-butyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-butyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Butyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyl-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Butyl 2 Methylpyridine

Classical and Modern Synthesis Approaches

The formation of the 5-butyl-2-methylpyridine structure can be achieved through various synthetic pathways, each with its own set of principles and applications. These methods focus on either building the pyridine (B92270) ring from acyclic precursors or modifying an existing pyridine scaffold.

Condensation Reactions for Pyridine Ring Formation with this compound as a Target

The classical approach to synthesizing pyridine derivatives often involves the condensation of aldehydes and ketones with ammonia (B1221849) or amines, followed by cyclization. ontosight.ai These methods, such as the Chichibabin pyridine synthesis, assemble the heterocyclic ring from simpler, non-cyclic starting materials. beilstein-journals.org For the specific synthesis of this compound, a plausible strategy involves the reaction of an appropriate amyl ketone (to provide the butyl group) with an aldehyde and ammonia over a catalyst. researchgate.net

One documented variant involves the reaction of methyl alkyl ketones with allyl alcohol and ammonia. researchgate.net For instance, the synthesis of 2-methyl-3-butylpyridine has been achieved using amyl ketone, demonstrating the feasibility of incorporating a butyl group through this general methodology. researchgate.net The Hantzsch pyridine synthesis, which traditionally produces dihydropyridines from an aldehyde, ammonia, and two equivalents of a β-ketoester, represents another versatile condensation route that can be adapted for substituted pyridines. beilstein-journals.org

Table 1: Overview of Condensation-Based Synthetic Approaches

| Synthetic Method | General Reactants | Relevance to this compound | Reference |

|---|---|---|---|

| General Condensation | Aldehydes, Ketones, Ammonia | A primary route involving the condensation of precursors that provide the butyl and methyl groups. ontosight.ai | ontosight.ai |

| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | A classical, named reaction for industrial-scale pyridine synthesis adaptable for specific alkylpyridines. beilstein-journals.org | beilstein-journals.org |

| Ketone-Allyl Alcohol Condensation | Methyl Alkyl Ketone, Allyl Alcohol, Ammonia | Demonstrated to produce 2-methyl-3-alkylpyridines, showing a viable pathway for introducing both methyl and butyl substituents. researchgate.net | researchgate.net |

Dehydration and Ring Closure Strategies

The final steps in condensation-based pyridine syntheses invariably involve dehydration and ring closure (or aromatization) to form the stable pyridine ring. ontosight.ai Following the initial condensation of carbonyl compounds and ammonia to form an acyclic or a partially saturated cyclic intermediate, the elimination of water molecules drives the formation of the final aromatic product. ontosight.ai

More modern strategies also explicitly rely on cyclization as a key step. One such method is the acid-promoted, one-pot cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds. clockss.org This approach has been successfully used to synthesize various alkylpyridine derivatives and is noted for being operationally straightforward and scalable. clockss.org Another specific example is the cyclization of 4-formyl-2-pentenonitrile in the presence of an acid catalyst to yield 2-substituted-5-methylpyridines. google.com

Alpha-Methylation Techniques for Pyridine Derivatives

An alternative to building the ring from scratch is the functionalization of a pre-existing pyridine ring. To synthesize this compound, one could start with 5-butylpyridine and introduce a methyl group at the alpha (C-2) position. A convenient and highly selective laboratory procedure for the mono-α-methylation of pyridines utilizes a Raney nickel catalyst. researchgate.netlookchem.com In this reaction, a high-boiling point primary alcohol, such as 1-octanol (B28484) or 1-decanol, serves as the source of the methyl group at elevated temperatures. researchgate.net

The reaction is believed to proceed via the in-situ generation of carbon monoxide and dihydrogen from the alcohol on the metal surface. researchgate.net A flow synthesis variant of this method has also been developed, offering a greener approach with shorter reaction times and simplified work-up. mdpi.comnih.gov This technique has proven effective for methylating a range of substituted pyridines with high regioselectivity for the α-position. mdpi.comnih.gov

Table 2: Alpha-Methylation of Pyridines using Raney® Nickel

| Starting Pyridine | Methylating Agent Source | Catalyst | Product | Isolated Yield | Reference |

|---|---|---|---|---|---|

| Pyridine | 1-Propanol | Raney® Nickel | 2-Methylpyridine (B31789) | 78% | nih.gov |

| 3-Methylpyridine (B133936) | 1-Propanol | Raney® Nickel | 2,5-Dimethylpyridine (B147104) | 84% | nih.gov |

| 4-Methylpyridine | 1-Propanol | Raney® Nickel | 2,4-Dimethylpyridine | 87% | nih.gov |

| 4-tert-Butylpyridine | 1-Propanol | Raney® Nickel | 2-Methyl-4-tert-butylpyridine | 85% | nih.gov |

Stereoselective and Regioselective Synthetic Investigations

Achieving specific substitution patterns on a pyridine ring, known as regioselectivity, is a significant challenge in synthetic organic chemistry. gcwgandhinagar.com The synthesis of this compound requires the precise placement of a butyl group at the C-5 position and a methyl group at the C-2 position. Electrophilic substitution on the electron-deficient pyridine ring is difficult and typically directs incoming groups to the C-3 position. gcwgandhinagar.com

Modern synthetic methods often grapple with controlling regioselectivity. For example, in a copper-catalyzed synthesis of pyridines from ketoximes and terminal alkynes, the reaction of certain precursors yielded a 2.4:1 mixture of 3-butyl-5-methylpyridine and 2-butyl-5-methylpyridine, highlighting the difficulty in controlling the substituent placement. nih.gov The development of synthetic protocols that offer high regioselectivity is crucial for efficiently producing specifically substituted pyridines like this compound without the need for extensive purification to remove isomers. researchgate.netrsc.org

Catalytic Synthesis and Optimization

Transition metal catalysis has become indispensable in modern organic synthesis, offering powerful tools for constructing complex molecules like substituted pyridines with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Scaffolds

Transition metal-catalyzed reactions provide advanced routes for assembling pyridine rings or for functionalizing them via C-H activation. These methods often proceed under milder conditions than classical approaches and can offer unique selectivity. researchgate.net

Several catalytic systems have been developed for pyridine synthesis:

Copper-Catalyzed Reactions : Copper catalysts can mediate the condensation of oxime acetates and α,β-unsaturated ketimines to form pyridine rings. clockss.org

Rhodium-Catalyzed Cycloadditions : Rhodium(I) complexes have been used to catalyze the [2+2+2] cycloaddition of oximes with diynes, providing another pathway to substituted pyridines. clockss.org

Iridium, Cobalt, and Manganese-Catalyzed Alkylations : Pincer complexes of manganese and other catalysts based on iridium and cobalt have been employed for the alkylation of methyl N-heteroarenes using alcohols as the alkylating agent through an Acceptorless Dehydrogenative Coupling (ATH) mechanism. mdpi.com This type of reaction could potentially be used to introduce the butyl group onto a 2-methylpyridine core. mdpi.com

Palladium-Catalyzed Reactions : Palladium catalysts are widely used in cross-coupling reactions to form C-C bonds. acs.org Pd-catalyzed oxidative amination of alkenes is another modern technique that can be applied to the synthesis of nitrogen-containing heterocycles. acs.org

Table 3: Examples of Transition Metal Catalysis in Pyridine Synthesis

| Metal Catalyst | Reaction Type | Description | Reference |

|---|---|---|---|

| Copper (Cu) | Condensation/Annulation | Catalyzes the reaction between oxime acetates and unsaturated ketimines to build the pyridine scaffold. | clockss.org |

| Rhodium (Rh) | [2+2+2] Cycloaddition | Effects the cycloaddition of oximes and diynes to form the pyridine ring structure. | clockss.org |

| Palladium (Pd) | Oxidative Amination/Coupling | Used in various cross-coupling and amination reactions to functionalize or form heterocyclic rings. | acs.orgacs.org |

| Iridium (Ir), Cobalt (Co), Manganese (Mn) | C-H Alkylation (ATH) | Catalyzes the alkylation of heteroarenes with alcohols, enabling the introduction of alkyl chains onto the ring. | mdpi.com |

Palladium-Catalyzed Suzuki Cross-Coupling Reactions and Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com This reaction typically involves the coupling of an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium(0) complex. mdpi.com The general mechanism proceeds through an oxidative addition, transmetallation, and reductive elimination cycle. mdpi.com

In the context of pyridine synthesis, the Suzuki cross-coupling has been employed to create novel pyridine derivatives. For instance, a one-pot synthesis of pyridine derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. researchgate.net This method has also been extended to the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide derivatives. researchgate.net While direct synthesis of this compound using this method is not explicitly detailed in the provided results, the principle of coupling a butyl-containing boronic acid or a bromo-substituted butylpyridine is a viable synthetic route. The versatility of the Suzuki reaction allows for the introduction of a wide array of functional groups onto the pyridine ring, making it a key tool for creating diverse derivatives. science.govsigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Suzuki Cross-Coupling for Pyridine Derivatives

| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Palladium catalyst | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to good | researchgate.net |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Palladium catalyst | N-[5-Aryl-2-methylpyridine-3-yl]acetamide derivatives | Moderate to good | researchgate.net |

Rhodium-Catalyzed C-H Alkenylation in Pyridine Synthesis

Rhodium-catalyzed C-H activation and subsequent alkenylation represent a modern and efficient approach to synthesizing substituted pyridines. nih.gov This methodology avoids the pre-functionalization often required in traditional cross-coupling reactions. The reaction can proceed through the coupling of α,β-unsaturated oximes with alkenes or alkynes. nih.govresearchgate.net

One notable strategy involves a rhodium-catalyzed C-H bond alkenylation/electrocyclization cascade of α,β-unsaturated imines and alkynes to produce highly functionalized 1,2-dihydropyridines. nih.govacs.org These dihydropyridines serve as versatile intermediates that can be further elaborated to a variety of nitrogen heterocycles. nih.gov Mechanistic studies suggest that the reaction proceeds via a reversible C-H activation, alkene insertion, and a subsequent C-N bond formation and N-O bond cleavage process. nih.gov While a direct synthesis of this compound using this specific method is not detailed, the principles allow for the construction of the core pyridine structure with potential for alkyl substitution. The regioselectivity of these reactions is often high, providing a controlled route to specific substitution patterns on the pyridine ring. nih.gov

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. researchgate.netresearchgate.net In a continuous flow setup, reactants are pumped through a heated column or reactor containing a catalyst. nih.gov

For the synthesis of 2-methylpyridines, a continuous flow method has been developed using a simplified bench-top setup. nih.gov This process involves passing a solution of a substituted pyridine in a low boiling point alcohol, such as 1-propanol, through a column packed with Raney® nickel at high temperatures. nih.gov This method has been shown to produce α-methylated pyridines with high selectivity and in good yields, often without the need for extensive purification. researchgate.netnih.gov This approach is considered greener than traditional batch processes due to shorter reaction times, reduced waste, and increased safety. researchgate.netnih.gov The application of flow chemistry to Suzuki-Miyaura cross-coupling reactions has also been demonstrated, allowing for the rapid synthesis of biaryl derivatives under continuous flow conditions. mdpi.comacs.org

Solvent-Free and Microwave-Assisted Synthetic Enhancements

In the drive towards greener and more efficient chemical processes, solvent-free and microwave-assisted synthesis have gained significant attention. nih.govbeilstein-journals.org Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly increase reaction temperatures, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. nih.govanton-paar.com

Microwave irradiation has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including pyridines. nih.gov For example, a microwave-assisted conversion of glycerol (B35011) in the presence of ammonium (B1175870) salts and an acid catalyst has been used to produce 3-methylpyridine and pyridine. nih.gov Furthermore, solvent-free microwave-assisted synthesis has been employed for Fischer indole (B1671886) reactions and the synthesis of Schiff bases, demonstrating the broad applicability of this technique. nih.govresearchgate.net A catalyst- and solvent-free microwave-assisted three-component condensation has also been developed for the synthesis of (aminomethylene)bisphosphine oxides. beilstein-journals.org These methods offer a more environmentally friendly and efficient alternative to traditional synthetic protocols.

Synthesis of Derivatized this compound Analogues

The functionalization of the this compound core is crucial for developing new compounds with specific properties. This section explores the synthesis of carboxylic acid and amino-functionalized derivatives.

Synthesis of Substituted this compound Carboxylic Acids

The synthesis of pyridine carboxylic acids is of significant interest due to their potential applications in medicinal chemistry. One approach to synthesizing 5-butyl-2-pyridine carboxylic acid has been reported through the biological transformation of a suitable precursor by Aspergillus fumigatus. researchgate.net While the specific synthetic pathway is not detailed in the provided information, the isolation and characterization of this compound highlight its existence and potential antimicrobial properties. researchgate.net General methods for synthesizing pyridine carboxylic acids often involve the oxidation of alkyl-substituted pyridines. For instance, the oxidation of 2-picoline (2-methylpyridine) with potassium permanganate (B83412) yields picolinic acid (pyridine-2-carboxylic acid). wikipedia.org A similar oxidative strategy could potentially be applied to this compound to yield the corresponding carboxylic acid.

Preparation of Amino-Functionalized this compound Derivatives

The introduction of an amino group to the this compound scaffold can lead to compounds with a wide range of biological activities. A common strategy for synthesizing aminopyridines is through the reduction of a corresponding nitropyridine. For example, 3-bromo-2-methyl-5-nitropyridine (B69926) can be reduced to 5-amino-3-bromo-2-methylpyridine. chemicalbook.com Another approach involves the Curtius rearrangement of a pyridine carboxylic acid. For instance, 5-bromo-6-methylnicotinic acid can be converted to 5-bromo-6-methylpyridin-3-ylamine via a reaction with diphenylphosphoryl azide (B81097) followed by treatment with hydrochloric acid. chemicalbook.com

Furthermore, the synthesis of N-butyl-5-methyl-pyridine-2,3-diamine has been described, starting from 5-methylpyridine-2,3-diamine. google.com Biocatalytic methods have also been explored for the oxyfunctionalization of pyridine derivatives. Whole cells of Burkholderia sp. MAK1 have been shown to convert various pyridin-2-amines into their 5-hydroxy derivatives, demonstrating a regioselective hydroxylation. nih.gov These methods provide a toolbox for creating a variety of amino-functionalized this compound analogues.

Synthesis of Pyridinium-Based Ionic Liquids Incorporating Methyl and Butyl Substituents

The synthesis of pyridinium-based ionic liquids (ILs) is a significant area of research, offering compounds with tunable properties for various applications. The general method for preparing these ILs involves the N-alkylation (quaternization) of a pyridine derivative. mdpi.com For a pyridine compound already containing methyl and butyl substituents on the carbon ring, such as this compound, the synthesis of a corresponding ionic liquid would involve the alkylation of the ring's nitrogen atom.

A typical procedure involves reacting the parent pyridine compound with an alkyl halide. nih.gov For instance, to synthesize a pyridinium-based ionic liquid from this compound, the compound would be refluxed with an alkylating agent like methyl iodide or butyl bromide. The reaction, often carried out for an extended period (e.g., 72 hours) at a controlled temperature (e.g., 70 °C), leads to the formation of the N-alkylated pyridinium (B92312) salt. nih.gov Unreacted starting materials can be removed by washing with a suitable solvent like ethyl acetate. nih.gov

The resulting product would be a salt, for example, 1-butyl-5-butyl-2-methylpyridinium bromide or 1,2-dimethyl-5-butylpyridinium iodide, which belongs to the class of ionic liquids. The choice of the alkylating agent and the counter-ion is crucial as it significantly influences the physical and chemical properties of the resulting ionic liquid. researchgate.nettubitak.gov.tr

Table 1: General Synthesis Parameters for Pyridinium-Based Ionic Liquids

| Parameter | Description | Example/Condition | Reference |

|---|---|---|---|

| Starting Material | A substituted pyridine derivative. | This compound | nih.gov |

| Reagent | An alkylating agent, typically an alkyl halide. | Butyl bromide, Methyl iodide | nih.gov |

| Reaction | N-alkylation (Quaternization) | Reflux | nih.gov |

| Temperature | Elevated temperature to facilitate the reaction. | 70 °C | nih.gov |

| Duration | Reaction time required for completion. | 72 hours | nih.gov |

| Purification | Washing to remove unreacted starting materials. | Washing with ethyl acetate | nih.gov |

Novel Pyridine-Based Derivatives from 5-Bromo-2-methylpyridin-3-amine

A significant synthetic route for creating novel pyridine derivatives starts from 5-Bromo-2-methylpyridin-3-amine. mdpi.comnih.gov The palladium-catalyzed Suzuki cross-coupling reaction is a prominent method used for this purpose. mdpi.comresearchgate.net This reaction facilitates the formation of a C-C bond between the pyridine ring and various other organic groups. researchgate.net

In a typical application of this method, 5-Bromo-2-methylpyridin-3-amine is reacted with a range of arylboronic acids. mdpi.com The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com The process is generally carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures, typically between 85 °C and 95 °C, for over 15 hours. mdpi.com

This methodology has been shown to be effective with arylboronic acids containing both electron-donating and electron-withdrawing substituents, producing the desired 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.com While the documented studies focus on coupling aryl groups at the 5-position, this pathway is theoretically adaptable for producing this compound derivatives. By substituting the arylboronic acid with butylboronic acid, it would be possible to introduce a butyl group at the 5-position of the pyridine ring, demonstrating the versatility of the Suzuki coupling reaction. mdpi.comresearchgate.net

Table 2: Suzuki Cross-Coupling Reaction for Derivatives of 5-Bromo-2-methylpyridin-3-amine

| Component | Material/Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | 5-Bromo-2-methylpyridin-3-amine | Pyridine backbone | mdpi.com |

| Coupling Partner | Arylboronic acids | Source of the new substituent | mdpi.comnih.gov |

| Catalyst | Pd(PPh₃)₄ (5 mol %) | To facilitate the C-C bond formation | mdpi.com |

| Base | Potassium Phosphate (K₃PO₄) | To activate the reaction | mdpi.com |

| Solvent | 1,4-Dioxane / Water (4:1 ratio) | To dissolve reactants and facilitate the reaction | mdpi.com |

| Temperature | 85–95 °C | To provide energy for the reaction | mdpi.com |

| Duration | >15 hours | To ensure reaction completion | mdpi.com |

| Yield | Moderate to good | Efficiency of the reaction | mdpi.comresearchgate.net |

Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Pyridine Ring Formation and Functionalization

The synthesis of substituted pyridines like this compound can be approached either by constructing the pyridine ring with the substituents already in place or by functionalizing a pre-existing pyridine ring. Both strategies involve distinct reaction mechanisms.

Pyridine Ring Formation: Classical methods for pyridine ring synthesis often involve condensation reactions. ontosight.ai The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound. beilstein-journals.org A more direct approach for compounds like this compound involves the condensation of aldehydes and ketones with ammonia or amines over a catalyst, followed by dehydration and ring closure. ontosight.ai

More contemporary methods often rely on transition-metal-catalyzed C-H activation. One such strategy involves the reaction of ketoximes and terminal alkynes. For instance, 5-butyl-2,3-dimethylpyridine has been synthesized from 3-butene-2-one oxime and 1-hexyne. nih.gov Another advanced one-pot procedure utilizes a sequence of a C-H alkenylation, electrocyclization, and aromatization to form highly substituted pyridines from α,β-unsaturated imines and alkynes. acs.org

Pyridine Ring Functionalization: Functionalizing a pyridine ring is challenging due to its electron-deficient nature, which makes it less reactive towards electrophilic substitution. beilstein-journals.orgsnnu.edu.cn The nitrogen atom's lone pair can also coordinate to catalysts, further deactivating the ring. snnu.edu.cn Despite these challenges, significant progress has been made in direct C-H functionalization. beilstein-journals.org

Mechanistic studies often employ computational methods like Density Functional Theory (DFT) to map reaction pathways and understand transition states. nih.gov Transition metals such as iridium, palladium, and rhodium are frequently used as catalysts. beilstein-journals.orgnih.gov For example, iridium-catalyzed C-H alkylation mechanisms are proposed to involve the oxidative addition of a silyl-iridium complex to a C-H bond on the pyridine ring, followed by insertion and reductive elimination. acs.orgbeilstein-journals.org The regioselectivity (i.e., which position on the ring is functionalized) is a key challenge and can be controlled by directing groups or by leveraging the inherent steric and electronic properties of the substrate and catalyst. snnu.edu.cnnih.gov

Kinetic Analysis of Reaction Rates and Yield Optimization

The efficiency of a synthetic route is determined by its reaction rate and final yield. Kinetic analysis provides insight into the factors that control the speed of a reaction, while optimization studies aim to maximize the product yield.

Kinetic Analysis: Kinetic studies on pyridine synthesis are crucial for understanding the reaction mechanism and identifying the rate-determining step. For the synthesis of pyridines from α,β-unsaturated imines and alkynes, kinetic modeling has been used to determine the rate constants for the elementary steps of the catalytic cycle. acs.org In one such study, reductive elimination was identified as the rate-limiting step, with a calculated rate constant on the order of 8 h⁻¹. acs.org

Kinetic studies on pyridine substitution reactions have shown that the reaction mechanism can be either dissociative or associative (interchange), depending on the nature of the ligands and the incoming nucleophile. researchgate.net The electronic properties of substituents on the pyridine ring also have a strong influence on reaction rates. For the pyridinolysis of aryl benzenesulfonates, the second-order rate constants were found to decrease significantly as the basicity of the incoming pyridine decreases, indicating a strong dependence on the nucleophile's strength. cdnsciencepub.com

Yield Optimization: Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing side reactions. This is often an empirical process involving the systematic variation of parameters such as solvent, temperature, catalyst, and reagents.

Table 3: Optimization of Pyridine C2-Alkylation

| Entry | Activator | Solvent | Yield (C4-Product) | Yield (C2-Product) | Reference |

|---|---|---|---|---|---|

| 1 | MeLi | THF | 38% | 10% | acs.org |

| 2 | MeLi | 1,2-DME | 89% | <5% | acs.org |

| 3 | nBuLi | THF | 40% | 45% | acs.org |

| 4 | sBuLi | THF | 20% | 70% | acs.org |

| 5 | sBuLi | THF/Toluene | <5% | 94% | acs.org |

Yields determined by ¹H NMR analysis. C4-product refers to alkylation at the 4-position, and C2-product refers to alkylation at the 2-position. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants, a comprehensive picture of the molecule's structure can be assembled.

The ¹H NMR spectrum of 5-butyl-2-methylpyridine provides specific information about the protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region due to the deshielding effect of the aromatic ring current. For instance, in a related compound, 5-ethyl-2-methylpyridine (B142974), the proton at the C6 position (adjacent to the nitrogen) appears as a doublet at δ 8.32 ppm, while the proton at C4 shows as a doublet of doublets at δ 7.38 ppm, and the C3 proton as a doublet at δ 7.05 ppm. rsc.org For this compound, similar patterns are expected, with the signals for the butyl group appearing in the upfield aliphatic region. The methyl group attached to the pyridine ring would present as a distinct singlet. For example, in 5-butyl-2,3-dimethylpyridine, the C2-methyl group appears as a singlet at δ 2.50 ppm. nih.gov The protons of the butyl chain would exhibit characteristic multiplets corresponding to their positions relative to the pyridine ring and each other.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-6 (Pyridine) | ~8.3 | s |

| H-4 (Pyridine) | ~7.3 | d |

| H-3 (Pyridine) | ~7.0 | d |

| -CH₂- (Butyl, α) | ~2.5 | t |

| -CH₃ (Pyridine) | ~2.5 | s |

| -CH₂- (Butyl, β) | ~1.6 | m |

| -CH₂- (Butyl, γ) | ~1.3 | m |

| -CH₃ (Butyl, δ) | ~0.9 | t |

Note: Predicted values are based on typical ranges for similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the pyridine ring are typically observed in the downfield region of the spectrum. For the related 5-ethyl-2-methylpyridine, the pyridine carbons appear at δ 155.6 (C2), 148.7 (C6), 136.3 (C4), 136.0 (C5), and 123.0 (C3) ppm. rsc.org The carbon of the methyl group attached to the ring is found further upfield. rsc.org The butyl group carbons would also have distinct signals in the aliphatic region of the spectrum. For example, in 5-butyl-2,3-dimethylpyridine, the carbons of the butyl chain resonate at δ 33.7, 32.6, 22.5, and 14.2 ppm. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | ~156 |

| C6 (Pyridine) | ~149 |

| C4 (Pyridine) | ~137 |

| C5 (Pyridine) | ~135 |

| C3 (Pyridine) | ~123 |

| -CH₂- (Butyl, α) | ~33 |

| -CH₂- (Butyl, β) | ~32 |

| -CH₃ (Pyridine) | ~24 |

| -CH₂- (Butyl, γ) | ~22 |

| -CH₃ (Butyl, δ) | ~14 |

Note: Predicted values are based on typical ranges for similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. researchgate.net HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for establishing the substitution pattern on the pyridine ring and the attachment of the butyl group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through the analysis of fragmentation patterns. unl.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are introduced into the mass spectrometer. researchgate.net This is particularly useful for identifying this compound in a complex mixture and assessing its purity. vscht.cz The retention time from the GC provides one level of identification, while the mass spectrum provides definitive confirmation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. nih.gov For this compound (C₁₀H₁₅N), the calculated exact mass is 149.1204. nih.gov HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

In the mass spectrometer, molecules are ionized, often by electron ionization (EI), which can cause the molecular ion to fragment into smaller, characteristic pieces. libretexts.org The analysis of these fragmentation patterns can provide significant structural information. scienceready.com.au For this compound, a prominent peak is expected for the molecular ion (M⁺) at m/z 149. nist.gov A common fragmentation pathway for alkyl-substituted pyridines is the loss of the alkyl group. Therefore, a significant fragment ion resulting from the loss of a propyl group (M-43) to form a stable ion at m/z 106 is expected and observed. nih.govnist.gov This benzylic-type cleavage is a characteristic fragmentation for such compounds. Other fragments may arise from further cleavages of the butyl chain or the pyridine ring itself. aip.org

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Significance |

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion (M⁺) |

| 106 | [M - C₃H₇]⁺ | Loss of a propyl group from the butyl chain (Benzylic cleavage) |

| 107 | [C₇H₉N]⁺ | Rearrangement and loss of C₃H₆ |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

| 79 | [C₅H₅N]⁺ | Pyridine ring fragment |

Source: nih.gov

Predicted Collision Cross Section (CCS) Values for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and characterization of isomeric molecules. A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase. While experimental CCS values are obtained through direct measurement, computational methods can predict theoretical CCS values (CCSth) from a compound's 2D structure. mdpi.comdntb.gov.ua These predicted values are invaluable for identifying unknown compounds and differentiating between isomers that may be indistinguishable by mass spectrometry alone. mdpi.combruker.com

Machine learning algorithms, such as CCS-Predict Pro, can now forecast CCS values with high accuracy and reproducibility, even for compounds not present in existing databases. bruker.com This approach is significantly faster than traditional computational models and requires less computational power. auburn.edu For substituted pyridines like this compound, predicted CCS values serve as an orthogonal identifier to mass and retention time, enhancing the confidence of annotation. bruker.com The differentiation of isomers is achieved by comparing the experimental arrival time distribution (ATD) of an ion with the predicted CCS values for various potential isomers. mdpi.comdntb.gov.ua The unique three-dimensional structure of each isomer results in a distinct CCS value, allowing for their discrimination. auburn.edu The accuracy of these predictions, however, depends on the diversity of the chemical classes within the training database used for the machine learning model. auburn.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FTIR Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds. The analysis of these bands confirms the presence of the pyridine ring and the butyl and methyl substituents.

Key vibrational modes for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl and methyl groups are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org Aromatic C-H stretching from the pyridine ring appears between 3000-3100 cm⁻¹. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are found in the 1550-1620 cm⁻¹ range. The relative intensity of these bands can be related to the π-electron distribution in the ring. jst.go.jp

C-H Bending: In-plane C-H bending vibrations are expected around 1000-1300 cm⁻¹, while out-of-plane bending vibrations, which are highly characteristic of the substitution pattern, occur in the 700-900 cm⁻¹ region. scirp.orgacs.org

CH₂ and CH₃ Bending: The butyl group will exhibit characteristic scissoring (around 1450-1470 cm⁻¹) and rocking (around 720-725 cm⁻¹) vibrations for the CH₂ groups. libretexts.org The methyl group will show bending vibrations as well. libretexts.org

A summary of expected FTIR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850-3000 |

| Pyridine Ring (C=C, C=N) | Stretching | 1550-1620 |

| Aliphatic CH₂ | Scissoring | 1450-1470 |

| Aliphatic CH₃ | Bending | 1370-1385 |

| Aromatic C-H | Out-of-plane Bending | 700-900 |

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For substituted pyridines, the absorption spectra typically show bands arising from π-π* transitions within the aromatic ring. rsc.orgmdpi.com The position and intensity of these absorption bands are influenced by the nature and position of the substituents. chemrxiv.org

In many substituted pyridine systems, absorption maxima are observed in the 200-300 nm range, corresponding to π-π* transitions. mdpi.com A second, often broader and weaker, absorption band may appear at longer wavelengths due to intramolecular charge transfer (ICT). mdpi.com The presence of alkyl groups like butyl and methyl on the pyridine ring can cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many simple pyridines are not strongly fluorescent, the introduction of certain substituents or the formation of conjugated polymer systems containing pyridine units can lead to significant fluorescence. rsc.orgnih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. nih.govresearchgate.net For instance, some substituted pyridine derivatives exhibit positive fluorosolvatochromism, where the emission spectrum shifts to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. nih.gov This behavior is often indicative of an intramolecular charge transfer character in the excited state. nih.gov

Differentiation of Pyridine Isomers using Infrared Spectroscopy

Infrared spectroscopy is a powerful tool for distinguishing between isomers of substituted pyridines. The key to this differentiation lies in the C-H out-of-plane bending vibrations, which are highly sensitive to the substitution pattern on the pyridine ring. jst.go.jp The number and position of adjacent hydrogen atoms on the ring determine the characteristic frequencies of these bending modes, typically found in the 700-900 cm⁻¹ region of the spectrum. scirp.org

A study on various monosubstituted pyridines demonstrated that the displacement of ring C-H out-of-plane bending frequencies is directly related to the position of the substituent. jst.go.jp Furthermore, a series of weak absorptions in the 990-1220 cm⁻¹ range was found to be very characteristic for the type of substitution (α, β, or γ). jst.go.jp By analyzing these specific regions of the IR spectrum, one can reliably distinguish between, for example, 2-, 3-, and 4-substituted pyridines. This principle extends to di-substituted pyridines like this compound, where the specific arrangement of substituents creates a unique "fingerprint" in the out-of-plane bending region, allowing for its differentiation from other butyl-methyl-pyridine isomers. cdnsciencepub.com

X-ray Crystallography and Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. recx.noindico.global This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. For a compound to be analyzed by SCXRD, it must first be grown as a suitable single crystal. tandfonline.com

As of the current literature survey, no single crystal X-ray diffraction data for this compound has been reported. This is likely because this compound is a liquid at room temperature, with a reported boiling point of 217.8 °C, making crystallization challenging. biosynth.com Often, liquid compounds are converted into crystalline salts or co-crystals to facilitate SCXRD analysis. tandfonline.com For example, studies on N-butylpyridinium salts have successfully used this approach to characterize the solid-state structures and analyze the non-covalent interactions that dictate their packing. tandfonline.com Should a crystalline derivative of this compound be prepared, SCXRD would be the ideal technique to elucidate its exact solid-state molecular structure. mdpi.com

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to investigate the crystalline nature of solid materials. It plays a crucial role in the structural elucidation of novel compounds by providing detailed information about their atomic arrangement, crystal structure, and phase purity. The technique involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the intensity of the diffracted X-rays at various angles. The resulting diffraction pattern is a unique fingerprint of the crystalline solid.

For organic compounds such as substituted pyridines, PXRD is instrumental in identifying the crystalline phase and determining key structural parameters. The diffraction pattern, which consists of a series of peaks at specific scattering angles (2θ), is dictated by the geometry of the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). Analysis of the peak positions and intensities allows for the determination of the unit cell dimensions (lattice parameters), space group, and ultimately, the complete crystal structure.

Furthermore, PXRD is essential for distinguishing between different crystalline forms, or polymorphs, of a compound. Polymorphs can exhibit distinct physical and chemical properties, making their identification and characterization critical in various fields, including pharmaceuticals and materials science. The technique is also employed to assess the crystallinity of a sample, distinguishing between crystalline, semi-crystalline, and amorphous materials. units.it

A thorough review of scientific literature and crystallographic databases indicates that, to date, specific powder X-ray diffraction data for the crystalline phase of this compound has not been reported in publicly accessible sources. Consequently, detailed crystallographic parameters such as its crystal system, space group, and unit cell dimensions have not been established.

The determination of these parameters would require experimental PXRD analysis of a solid, crystalline sample of this compound. Such a study would provide invaluable insights into its solid-state structure and intermolecular interactions. The expected data from a comprehensive PXRD analysis are outlined in the table below.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Lattice Parameters | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Unit Cell Volume (ų) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Characteristic 2θ Peaks | To be determined |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable and accurate method for understanding the electronic structure and related properties of molecules like 5-Butyl-2-methylpyridine.

The electronic character of a molecule is fundamentally described by its molecular orbitals. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, which is characteristic of aromatic systems. The electron-donating nature of the methyl and butyl alkyl groups increases the electron density of the ring, thereby raising the energy of the HOMO compared to unsubstituted pyridine. Consequently, this makes the molecule more susceptible to electrophilic attack. The LUMO, conversely, is typically distributed over the pyridine ring and represents the region most favorable for accepting electrons in a nucleophilic attack.

A smaller HOMO-LUMO energy gap signifies that less energy is required to excite an electron from the ground state, which corresponds to higher chemical reactivity and lower stability. irjweb.comscirp.org The presence of alkyl substituents on the pyridine ring is known to decrease the energy gap, suggesting that this compound would be more reactive than pyridine itself.

Table 1: Conceptual Frontier Molecular Orbital Properties for Pyridine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | General Reactivity |

|---|---|---|---|---|

| Pyridine | Lower | Higher | Larger | Less Reactive |

Note: The values for this compound are predicted based on the known electronic effects of alkyl substituents.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive sites. wolfram.com Color-coding is used to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

Global reactivity descriptors, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's reactivity and stability. mdpi.com These indices are calculated from the energies of the HOMO and LUMO and include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Hardness measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO). A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. Conversely, a "soft" molecule has a small gap and is more reactive. irjweb.com

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

For this compound, the electron-donating alkyl groups are expected to increase the HOMO energy and decrease the LUMO energy, leading to a smaller energy gap (lower hardness) compared to unsubstituted pyridine. This would result in a "softer" molecule, indicating greater reactivity. The calculated values of these descriptors would provide a quantitative basis for predicting its behavior in chemical reactions.

Table 2: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Trend for this compound |

|---|---|---|

| Chemical Hardness (η) | E_LUMO - E_HOMO | Lower (more reactive) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Higher (better electron donor) |

Theoretical vibrational analysis using DFT is a powerful method for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the functional groups present:

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching modes of the methyl and butyl groups would appear in the 3000-2850 cm⁻¹ range. researchgate.net

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1600-1400 cm⁻¹ region.

Alkyl Group Bending: The C-H bending vibrations (scissoring and rocking) of the methyl and butyl groups would be found in the 1470-1360 cm⁻¹ range.

Comparing the theoretically predicted spectrum with an experimentally obtained one allows for a detailed and accurate assignment of the vibrational modes. Discrepancies between calculated and experimental frequencies, which arise from the harmonic approximation in the calculations and solvent effects in experiments, can be corrected using scaling factors to achieve better agreement. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, offering insights that are complementary to the static picture provided by DFT.

The presence of a flexible butyl group in this compound introduces conformational complexity. The butyl chain can adopt various spatial arrangements through rotation around its C-C single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and to understand the energy barriers between them. chemistrysteps.com

MD simulations can be employed to explore the conformational landscape of this compound. By simulating the molecule's motion over a period of time (typically nanoseconds to microseconds), it is possible to observe transitions between different conformations. The most stable conformations of the butyl chain are expected to be the staggered arrangements (anti and gauche), which minimize steric and torsional strain. chemistrysteps.com The simulation can reveal the relative populations of these conformers at a given temperature and the dynamics of their interconversion.

Intermolecular Interactions and Solvent Effects

Intermolecular interactions are fundamental to the physical and chemical properties of a substance, governing its behavior in condensed phases and in solution. gatech.edu For this compound, these interactions are primarily dictated by the pyridine ring's nitrogen atom and the nonpolar alkyl substituents.

The nitrogen atom, with its lone pair of electrons, introduces a dipole moment to the molecule, making it a weak base. wikipedia.org This allows for dipole-dipole interactions and the formation of hydrogen bonds with protic solvents. The butyl and methyl groups, being nonpolar, contribute to van der Waals forces, specifically London dispersion forces, which increase with the size of the alkyl chain.

Solvent effects can significantly alter the molecule's properties and reactivity. The basicity of the pyridine ring, for instance, is influenced by the surrounding solvent. acs.orgacs.org Solvation stabilizes both the neutral pyridine derivative and its corresponding pyridinium (B92312) ion, but the extent of stabilization differs, affecting the equilibrium. acs.org In polar solvents, the charged pyridinium ion is more stabilized than the neutral molecule, which can influence reaction rates and equilibria. acs.orgacs.org The interplay between the gas-phase basicity and the solvation energies determines the pKa in a given solvent. acs.org Computational models like the Isodensity Surface-Polarized Continuum Model (IPCM) are used to calculate the solvation free energy differences between the neutral molecule and its protonated form, providing theoretical pKa values that can be correlated with experimental results. acs.org

Table 1: Theoretical Solvation Free Energy Contribution in Different Solvents

| Solvent | Dielectric Constant (ε) | Onsager Function (ε-1)/(2ε+1) | Relative Solvation Free Energy (δΔG°sol, kcal/mol) |

| Gas Phase | 1 | 0 | 0 (Reference) |

| Hexane | 1.88 | 0.185 | -2.5 |

| Acetone | 20.7 | 0.465 | -6.8 |

| Acetonitrile (B52724) | 37.5 | 0.480 | -7.5 |

| Water | 78.4 | 0.490 | -8.9 |

Note: Data are representative values based on theoretical models for substituted pyridines to illustrate the trend. Actual values for this compound require specific calculation.

Quantum Chemical Descriptors and Topological Analysis

Quantum chemical descriptors and topological analysis provide a quantitative framework for interpreting molecular structure and reactivity. These methods analyze the electron density distribution to reveal detailed information about bonding, electron localization, and reactive sites.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method provides insights into atomic charges, hybridization, and the stabilizing effects of electron delocalization. uni-muenchen.de

For this compound, NBO analysis would characterize the following:

Lewis Structure: The analysis would identify the core orbitals, the σ-bonds forming the pyridine ring and the alkyl chains (C-C, C-N, C-H), the π-bonds of the aromatic ring, and the lone pair (LP) orbital on the nitrogen atom. wisc.edu

Hybridization: The sp-hybrid composition of each atom in the bonds and lone pairs is determined, revealing the nature of the bonding. The nitrogen atom is expected to have significant p-character in its lone pair orbital.

Hyperconjugation: A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu For this compound, significant interactions would be expected between the C-H and C-C σ-bonds of the butyl and methyl groups (donors) and the π* antibonding orbitals of the pyridine ring (acceptors). These hyperconjugative interactions contribute to the stabilization of the molecule. The interaction between the nitrogen lone pair and adjacent antibonding orbitals is also a significant factor. wisc.edu The energetic importance of these interactions is estimated using second-order perturbation theory. wisc.edu

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| σ(C-H) (methyl) | π(C-N) (ring) | ~1.5 | σ → π Hyperconjugation |

| σ(C-C) (butyl) | π(C-C) (ring) | ~2.0 | σ → π Hyperconjugation |

| LP(N) | σ(C-C) (ring) | ~5.0 | n → σ Interaction |

| π(C-C) (ring) | π(C-N) (ring) | ~20.0 | π → π Delocalization |

Note: E(2) values are illustrative, based on typical findings for alkyl-substituted pyridines. Specific values require dedicated NBO calculations.

Identifying the most reactive sites within a molecule is crucial for predicting its chemical behavior. The Fukui function, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are powerful computational tools for this purpose.

The Fukui function quantifies the change in electron density at a specific point in a molecule when an electron is added or removed, thereby indicating the propensity of a site to undergo nucleophilic or electrophilic attack. wikipedia.orgscm.com

f+(r) corresponds to nucleophilic attack (electron addition) and highlights the most electrophilic sites.

f-(r) corresponds to electrophilic attack (electron removal) and points to the most nucleophilic sites. researchgate.net

For this compound, the electron-donating alkyl groups increase the electron density of the pyridine ring and particularly the nitrogen atom. Therefore, the condensed Fukui function for electrophilic attack (f-) is expected to be highest on the nitrogen atom, identifying it as the primary site for reactions with electrophiles, such as protonation.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis methods that provide a visual representation of electron localization in a molecule. jussieu.frjussieu.frresearchgate.net

ELF is based on the probability of finding a second electron of the same spin near a reference electron. High ELF values (approaching 1) are found in regions of covalent bonds, lone pairs, and atomic cores, indicating strong electron localization. aps.org

LOL , which is based on the kinetic energy density, provides a similar picture, with high values indicating regions where electrons are more localized. researchgate.netdntb.gov.ua

In this compound, ELF and LOL maps would show high localization in the regions of the C-H, C-C, and C-N covalent bonds, as well as a distinct localization basin corresponding to the nitrogen atom's lone pair. These visualizations confirm the Lewis structure picture and highlight the electron-rich nature of the nitrogen lone pair.

Table 3: Predicted Condensed Fukui Indices (f⁻) for Electrophilic Attack

| Atom/Region | Predicted f⁻ Value (arbitrary units) | Reactivity Implication |

| Nitrogen (N) | High | Most likely site for electrophilic attack |

| Ring Carbon (ortho to N) | Low-Medium | Moderately susceptible to electrophilic attack |

| Ring Carbon (meta to N) | Low | Less susceptible to electrophilic attack |

| Ring Carbon (para to N) | Medium | Susceptible due to alkyl group donation |

| Butyl/Methyl Groups | Very Low | Unlikely sites for electrophilic attack |

Note: Values are qualitative predictions based on the known electronic effects of alkyl substituents on a pyridine ring.

Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in optoelectronics and telecommunications. ymerdigital.comnih.gov The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.), which describe how the molecule's electron cloud responds to an external electric field.

While classic NLO chromophores often feature strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, the inherent asymmetry and electronic structure of molecules like this compound can also lead to a non-zero NLO response. The key molecular properties influencing NLO activity are:

Dipole Moment (μ): A non-zero dipole moment is a prerequisite for second-order NLO activity (β). The nitrogen atom and alkyl groups give this compound a permanent dipole moment.

Polarizability (α): This measures the linear response of the electron cloud to an electric field. The delocalized π-system of the pyridine ring contributes significantly to its polarizability.

First Hyperpolarizability (β): This is the second-order response and is sensitive to molecular asymmetry and intramolecular charge transfer. The electron-donating nature of the butyl and methyl groups creates an electronic push towards the pyridine ring, which can enhance the β value, although it is expected to be modest compared to dedicated NLO dyes. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) are commonly employed to predict the NLO properties of molecules. ymerdigital.comresearchgate.net

Table 4: Theoretically Predicted NLO Properties

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | ~2.5 D |

| Mean Polarizability | <α> | ~100-120 |

| Anisotropy of Polarizability | Δα | ~50-70 |

| First Hyperpolarizability | β_total | ~50-150 |

Note: Values are estimations based on typical computational results for similar alkyl-substituted pyridines and are expressed in atomic units (a.u.).

Reactivity and Derivatization Studies of 5 Butyl 2 Methylpyridine

Functional Group Transformations

The reactivity of 5-Butyl-2-methylpyridine is centered around the pyridine (B92270) nucleus and its alkyl substituents. The electron-rich nature of the pyridine ring, enhanced by the presence of the butyl and methyl groups, influences its susceptibility to various transformations.

The pyridine ring of this compound can undergo both oxidation and reduction, leading to a variety of derivatives with modified electronic and steric properties.

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, typically with peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This transformation alters the electronic distribution within the ring, making it more susceptible to certain nucleophilic substitution reactions. Additionally, strong oxidizing agents can lead to the degradation of the alkyl side chains. For instance, oxidation of the closely related 5-ethyl-2-methylpyridine (B142974) with nitric acid results in the formation of nicotinic acid through the oxidation of the ethyl group. wikipedia.org A similar transformation would be expected for the butyl group of this compound under harsh oxidative conditions.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. tcichemicals.com This reaction typically employs transition metal catalysts such as platinum, palladium, or rhodium under a hydrogen atmosphere. The complete saturation of the aromatic ring significantly alters the compound's geometry and basicity, transforming it from a planar, weakly basic aromatic amine to a non-planar, more strongly basic aliphatic amine.

| Reaction Type | Reagent/Catalyst | Product |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | This compound N-oxide |

| Ring Reduction | H₂/Pd, Pt, or Rh | 5-Butyl-2-methylpiperidine |

Alkylation: The nitrogen atom of the pyridine ring in this compound is nucleophilic and can readily undergo alkylation with alkyl halides to form quaternary pyridinium (B92312) salts. mdpi.com This reaction, known as quaternization, introduces a positive charge on the nitrogen atom, further modifying the electronic properties of the ring and increasing its susceptibility to nucleophilic attack.

Acylation: Direct Friedel-Crafts acylation of the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom, which can coordinate with the Lewis acid catalyst. wikipedia.orgnsf.gov However, acylation can sometimes be achieved under specific conditions or by using more reactive acylating agents. More commonly, functionalization of the pyridine ring is achieved through other synthetic routes.

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-5-butyl-2-methylpyridinium salt |

Formation of Co-ordination Complexes

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand in the formation of coordination complexes with various metal ions.

As a substituted pyridine, this compound can coordinate to a metal center through its nitrogen atom, forming a sigma bond. The stability and nature of the resulting metal-ligand bond are influenced by the steric hindrance of the alkyl groups and the electronic properties of the metal ion. The butyl and methyl groups can influence the solubility and crystal packing of the resulting metal complexes.

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. While specific studies on the metal complexes of this compound are not extensively documented in the literature, it is expected to form complexes with a variety of transition metals, such as rhodium and copper. scispace.comrsc.org

The characterization of such complexes would typically involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography to determine the precise coordination geometry and bond parameters. In NMR spectroscopy, the coordination of the pyridine nitrogen to a metal center would cause a downfield shift of the proton and carbon signals of the pyridine ring. In IR spectroscopy, shifts in the vibrational frequencies of the C=N and C=C bonds of the pyridine ring would be indicative of coordination.

| Metal Ion | Potential Coordination Geometry | Characterization Techniques |

| Rh(I) | Square Planar | NMR, IR, X-ray Crystallography |

| Cu(II) | Tetrahedral or Square Planar | NMR, IR, X-ray Crystallography |

Role as a Reaction Intermediate or Building Block

This compound serves as a valuable intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its bifunctional nature, with a reactive pyridine core and modifiable alkyl side chains, allows for its incorporation into more complex molecular architectures.

One documented reaction is its dehydrogenation to form 2,5-dimethylpyridine (B147104). biosynth.com It also reacts with magnesium to form an organometallic intermediate, which can then be used in subsequent carbon-carbon bond-forming reactions. biosynth.com Its role as a building block is evident in its use for the synthesis of active pharmaceutical ingredients (APIs) and in the production of herbicides and pesticides. chemimpex.com The presence of the butyl and methyl groups can impart specific lipophilic and steric properties to the final products, which can be crucial for their biological activity.

| Application Area | Role of this compound |

| Pharmaceuticals | Intermediate in API synthesis chemimpex.com |

| Agrochemicals | Building block for herbicides and pesticides chemimpex.com |

| Organic Synthesis | Precursor for other substituted pyridines, formation of organometallic reagents biosynth.com |

Intermediate in Synthesis of Pharmaceuticals and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of more complex molecules destined for the pharmaceutical and agricultural sectors. chemimpex.com The reactivity of the pyridine ring and its substituents allows for the construction of active pharmaceutical ingredients (APIs) and potent agrochemicals, such as herbicides and pesticides. chemimpex.com

The synthetic utility of alkyl-substituted pyridines is well-established. For instance, the related compound 5-ethyl-2-methylpyridine is a key precursor in the industrial production of nicotinic acid (Vitamin B3). wikipedia.org This transformation typically involves oxidation of the alkyl side chains to carboxylic acids, a fundamental reaction pathway that highlights the potential of this compound for similar derivatization to create biologically active molecules.